molecular formula C8H9NO B1361511 4,6-Dimethylpyridine-2-carbaldehyde CAS No. 5439-01-0

4,6-Dimethylpyridine-2-carbaldehyde

Cat. No.: B1361511
CAS No.: 5439-01-0
M. Wt: 135.16 g/mol
InChI Key: DHZPRCWNSJMCCN-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C₈H₉NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions and an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethylpyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group at the 2 position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dimethylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,6-dimethylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The methyl groups may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

    2,4,6-Trimethylpyridine: Similar structure but with an additional methyl group at the 2 position.

    2,6-Dimethylpyridine: Lacks the aldehyde group at the 2 position.

    4,6-Dimethylpyridine: Lacks the aldehyde group at the 2 position.

Uniqueness: 4,6-Dimethylpyridine-2-carbaldehyde is unique due to the presence of both the aldehyde group and the methyl groups at specific positions on the pyridine ring.

Properties

IUPAC Name

4,6-dimethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-7(2)9-8(4-6)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPRCWNSJMCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279993
Record name 4,6-dimethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-01-0
Record name 4,6-Dimethyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5439-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 15045
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15045
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15045
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Manganese dioxide (3.17 g, 36.5 mmol) was added to a solution of (4,6-dimethyl-pyridin-2-yl)-methanol (1.0 g, 7.30 mmol) in chloroform (30 mL) and heated at reflux overnight. The reaction mixture was cooled to 0° C. and filtered over celite, washing with further chloroform. The filtrate was evaporated to give a residue which was purified by column chromatography over silica gel (60-120 mesh) using 10% ethyl acetate in hexane as eluent to afford 4,6-dimethyl-pyridine-2-carbaldehyde (0.5 g, 51%) as a light brown liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.17 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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